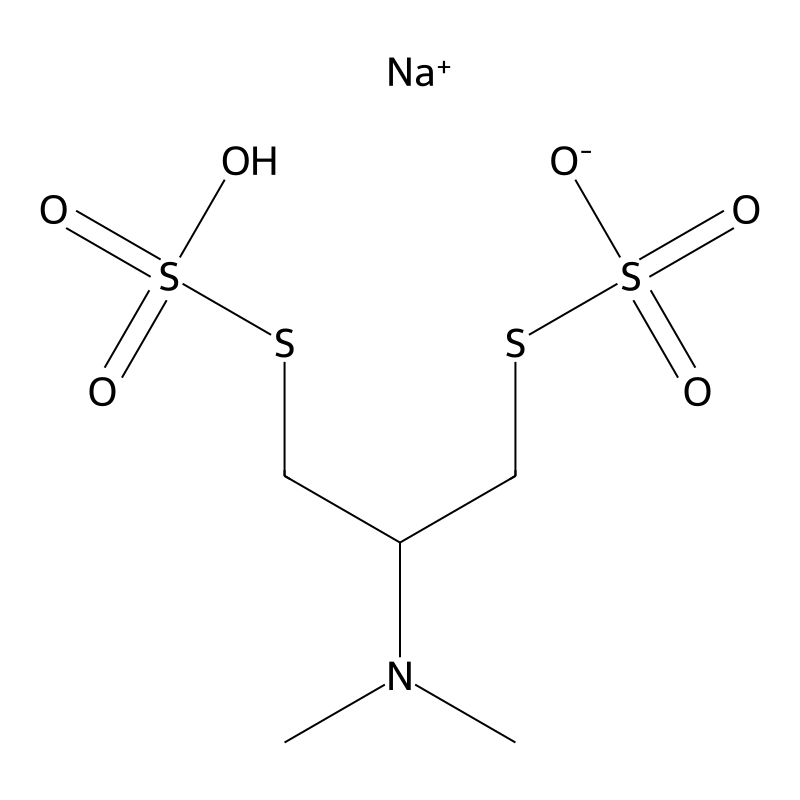

Monosultap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Monosultap is a broad-spectrum insecticide primarily utilized in agricultural settings, particularly for controlling stem borers in rice fields. It functions as a neurotoxin, affecting the nervous systems of insects, and is classified under the group of chemical compounds known as sulfonamides. Monosultap is recognized for its effectiveness against various pests while exhibiting lower toxicity to non-target organisms, making it a preferred choice in integrated pest management strategies.

Monosultap acts as a stomach poison for insects []. The exact mechanism by which it disrupts insect physiology is not fully understood, but it's believed to interfere with their cellular respiration, leading to death []. More research is needed to elucidate the specific molecular targets and pathways involved.

Monosultap should be handled with care as it can be toxic if ingested, inhaled, or absorbed through the skin []. Specific data on its toxicity is not readily available in scientific publications. It's likely to be irritating to the eyes and respiratory system. Standard safety protocols for handling insecticides should be followed when working with Monosultap.

The compound can also participate in hydrolysis reactions, especially in aqueous environments, which may lead to the formation of less toxic by-products. Understanding these reactions is essential for evaluating environmental impacts and degradation pathways of monosultap.

Research indicates that monosultap has significant biological activity against various insect species. For example, studies have shown its detrimental effects on the development of zebrafish embryos, including reduced body length and heart rate, as well as deformities in notochord development . Such findings highlight the compound's potential risks to aquatic ecosystems when used in agricultural practices.

Additionally, monosultap's mode of action involves binding to specific sites on insect neural receptors, disrupting normal neurotransmission processes. This mechanism is crucial for its efficacy as an insecticide but raises concerns regarding its impact on non-target species.

Monosultap can be synthesized through several methods, primarily involving the reaction of sulfonamide derivatives with other reagents under controlled conditions. One notable synthesis method includes the use of cupric sulfate as an analogue of nereistoxin, which can be converted into monosultap through a series of chemical transformations .

Another innovative synthesis process focuses on producing high-purity monosultap using water-saving techniques, which enhances yield and minimizes environmental impact . These methods are essential for ensuring the availability of high-quality monosultap for agricultural applications.

Monosultap is predominantly applied in agriculture for pest control, particularly in rice cultivation. Its effectiveness against stem borers helps protect crop yields and maintain food security. Moreover, it is being explored for use in integrated pest management systems due to its lower toxicity to beneficial insects compared to other insecticides.

In addition to agricultural applications, ongoing research investigates potential uses of monosultap in other fields, such as veterinary medicine and public health, where controlling insect vectors is crucial.

Studies examining the interactions of monosultap with various biological systems reveal important insights into its safety profile and ecological impact. Research has demonstrated that while monosultap effectively targets pests, it may also affect non-target organisms. For instance, its neurotoxic effects observed in zebrafish illustrate potential risks to aquatic life when runoff occurs from treated fields .

Furthermore, interaction studies with other chemicals suggest that combining monosultap with compounds like thiamethoxam may enhance its insecticidal efficacy while potentially altering its environmental behavior . Understanding these interactions is vital for developing safer agricultural practices.

Monosultap shares similarities with several other insecticides but possesses unique characteristics that differentiate it:

| Compound Name | Chemical Class | Mode of Action | Unique Features |

|---|---|---|---|

| Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity; less toxic to mammals |

| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Highly effective against sucking insects |

| Nereistoxin | Natural insecticide | Disrupts neuromuscular function | Derived from marine organisms; more toxic |

Monosultap's distinct mechanism of action and lower toxicity profile make it a valuable option within integrated pest management frameworks compared to these similar compounds.

Neurophysiological Target Sites in Insect Systems

Monosultap, chemically known as thiosultap monosodium with the molecular formula C₅H₁₂NNaO₆S₄, functions as a synthetic analogue of nereistoxin that exerts its insecticidal effects through specific neurophysiological targets in insect nervous systems [2] [7]. The primary mechanism involves the compound's rapid transformation into nereistoxin or dihydroneretotoxin when it enters the insect body, which then targets nicotinic acetylcholine receptors [8] [11].

The neurophysiological action of monosultap centers on its interaction with nicotinic acetylcholine receptor/ion channel complexes in the insect central nervous system [13]. Research demonstrates that nereistoxin and its derivatives, including monosultap, induce a dose-dependent partial block of transmission at cereal afferent synapses in insect ganglia [13]. At concentrations in the range of 2.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L, nereistoxin produces voltage-dependent suppression of acetylcholine-induced currents in voltage-clamped insect neuron cell bodies [13].

The compound acts as a competitive inhibitor of acetylcholine, demonstrating strong contact, stomach toxicity, and systemic conduction effects [8] [11]. The blocking action occurs at the acetylcholine receptor binding site, preventing normal neurotransmitter function and resulting in disrupted nerve impulse transmission [25]. This mechanism is particularly effective against nicotinic acetylcholine receptors, which are essential for synaptic transmission in insect nervous systems [25].

Table 1: Neurophysiological Effects of Nereistoxin at Different Concentrations

| Concentration Range (mol/L) | Effect | Target Site | Response |

|---|---|---|---|

| 2.0 × 10⁻⁸ - 1.0 × 10⁻⁶ | Partial transmission block | Cereal afferent synapses | Dose-dependent inhibition |

| 1.0 × 10⁻⁷ | Voltage-dependent suppression | Acetylcholine-induced currents | Receptor blocking |

| 1.0 × 10⁻⁵ - 1.0 × 10⁻³ | Postsynaptic depolarization | Membrane potential | Direct membrane effects |

| >1.0 × 10⁻⁴ | Axonal depolarization | Sodium/potassium channels | Non-specific effects |

The selectivity of monosultap for insect systems derives from structural differences between insect and mammalian nicotinic acetylcholine receptors [25]. In insects, the cholinergic system is limited to the central nervous system, making these receptors particularly vulnerable to disruption by nereistoxin derivatives [25].

Comparative Neurological Effects with Related Compounds

Monosultap belongs to a family of nereistoxin-derived insecticides that share similar neurological targets but exhibit distinct efficacy profiles [34] [36]. Comparative studies reveal significant differences in acetylcholinesterase inhibition potency among nereistoxin derivatives [9] [21].

Nereistoxin itself demonstrates moderate acetylcholinesterase inhibition, with an inhibition rate of 66.02% at five minutes that decreases to 41.27% after thirty minutes [9]. This relatively weak inhibitory effect contrasts sharply with synthetic derivatives, which achieve substantially higher inhibition rates [9] [21].

Table 2: Comparative Acetylcholinesterase Inhibition Among Nereistoxin Derivatives

| Compound | Inhibition Rate at 5 min (%) | Inhibition Rate at 30 min (%) | IC₅₀ (μmol/L) |

|---|---|---|---|

| Nereistoxin | 66.02 | 41.27 | Not determined |

| Derivative 7a | 90.78 | 97.39 | Not determined |

| Derivative 7b | 91.90 | 97.11 | Not determined |

| Derivative 7c | 92.71 | 97.39 | Not determined |

| Compound 5c | Not specified | Not specified | 0.3506 |

| Compound 5b | Not specified | Not specified | <1.0 |

| Compound 6a | Not specified | Not specified | <1.0 |

The enhanced activity of synthetic derivatives stems from structural modifications that improve binding affinity and stability [21] [33]. Phosphonate-containing nereistoxin derivatives demonstrate particularly potent insecticidal activity, with compounds 5b and 6a showing LC₅₀ values of 17.14 and 18.28 μg/mL respectively against Rhopalosiphum padi, comparable to commercial insecticide flunicotamid [21] [33].

Related compounds in the nereistoxin family include cartap, thiocyclam, and thiosultap-disodium, which undergo similar metabolic conversion to nereistoxin in target organisms [34] [36]. These compounds demonstrate varying degrees of effectiveness based on their structural characteristics and bioavailability [34]. Cartap and thiocyclam show high extraction efficiency and recovery rates exceeding 95% when converted to nereistoxin [36].

The comparative analysis reveals that monosultap maintains advantages in terms of rapid conversion efficiency and systemic distribution within insect tissues [7] [8]. Unlike some related compounds that require specific environmental conditions for activation, monosultap demonstrates consistent activity across various pH ranges and temperature conditions [7].

Metabolic Degradation Pathways and Bioactive Metabolites

Monosultap undergoes rapid metabolic degradation through multiple environmental pathways, with biodegradation by soil microorganisms serving as the primary degradation mechanism [14]. The compound exhibits variable persistence depending on environmental conditions, with half-lives ranging from 0.83 days in water to 69.3 days in red soil [14].

Table 3: Environmental Degradation Pathways and Half-lives of Monosultap

| Environmental Condition | Half-life (days) | Degradation Mechanism | Characteristics |

|---|---|---|---|

| Water (general) | 0.83 | Microbial biodegradation | Rapid aquatic degradation |

| Soil (general) | 0.90 | Microbial biodegradation | Fast soil breakdown |

| Plant tissue | 2.72 | Enzymatic degradation | Slower tissue penetration |

| Red soil | 69.3 | Microbial biodegradation | Longest persistence |

| Black soil | 35.5 | Microbial biodegradation | Moderate persistence |

| Yellow brown soil | 6.0 | Microbial biodegradation | Rapid breakdown |

| Tidal soil | 4.1 | Microbial biodegradation | Fastest soil degradation |

| Light conditions (8-10 h) | 0.33 | Photolysis | Rapid photodegradation |

The metabolic transformation of monosultap involves conversion to nereistoxin and dihydroneretotoxin as primary bioactive metabolites [7] [8]. This conversion process occurs rapidly upon entry into insect systems, with the resulting metabolites maintaining the characteristic acetylcholine receptor blocking activity [8] .

Photolysis represents a significant degradation pathway under natural sunlight conditions, with obvious degradation occurring after 8-10 hours of light exposure [14]. The photolytic degradation rate increases substantially under high temperature conditions, indicating temperature-dependent acceleration of breakdown processes [14].

Chemical hydrolysis of monosultap proceeds relatively slowly compared to photolysis and biodegradation, categorizing it as a non-water solution pesticide with respect to hydrolytic stability [14]. The compound demonstrates stability at pH ranges of 5-9, but degradation rates vary significantly with soil type and microbial activity [7] [14].

The biodegradation process involves enzymatic breakdown by soil microorganisms, with the rate influenced by soil organic matter content, moisture levels, and microbial population density [14]. Soil column leaching tests indicate that monosultap possesses high leaching ability, suggesting potential mobility in aquatic systems [14].

Structure-Activity Relationships in Nereistoxin Derivatives

The structure-activity relationships in nereistoxin derivatives reveal critical molecular features that determine insecticidal potency and receptor binding affinity [21] [33] [35]. The core nereistoxin structure, containing a dimethylamino-dithiolane moiety, serves as the fundamental pharmacophore for acetylcholine receptor interaction [21].

Table 4: Structure-Activity Relationships of Nereistoxin Derivatives

| Compound Type | Molecular Formula | Primary Target | Key Structural Feature | Activity Level |

|---|---|---|---|---|

| Nereistoxin (parent) | C₅H₁₁NS₂ | Nicotinic acetylcholine receptors | Dimethylamino-dithiolane core | Moderate |

| Monosultap | C₅H₁₂NNaO₆S₄ | Nicotinic acetylcholine receptors | Thiosulfate ester modifications | High |

| Cartap | C₇H₁₅N₃S₂·HCl | Nicotinic acetylcholine receptors | Carbamate-like structure | High |

| Thiocyclam | C₅H₁₁NS₂ | Nicotinic acetylcholine receptors | Cyclic thiolane structure | High |

| Thiosultap-disodium | C₅H₁₂N₂Na₂O₆S₄ | Nicotinic acetylcholine receptors | Bis-thiosulfate structure | High |

Molecular modifications to the basic nereistoxin structure significantly influence biological activity [21] [33]. The introduction of phosphonate groups enhances acetylcholinesterase inhibition, with N-methyl-substituted compounds demonstrating superior activity compared to other N-alkyl-substituted variants [21] [33].

Research on phosphonate-containing derivatives reveals that structural variations at the nitrogen atom position directly correlate with inhibitory potency [21] [33]. Compounds with optimal molecular length in extended conformation and flexible methylene bridging groups show enhanced binding affinity [21]. The presence of methoxy groups and specific alkyl substituents on the nitrogen atom influences the degree of acetylcholinesterase inhibition [21] [33].

Molecular docking studies indicate that active nereistoxin derivatives exhibit lower binding energies with acetylcholinesterase compared to acetylcholine receptors, suggesting preferential enzyme binding over receptor interaction [35]. The binding modes involve interactions with key residues from transmembrane helices 4-7 and 12, which are essential for inhibitory activity [35].

The thiosulfate ester modifications in monosultap enhance systemic distribution and bioavailability compared to the parent nereistoxin compound [2] [7]. These structural changes improve compound stability while maintaining the essential pharmacophoric elements required for receptor binding [7] [8].

Stereochemical considerations play a crucial role in determining activity levels, with specific geometric configurations required for optimal receptor interaction [21] [33]. The incorporation of sulfur-phosphorus bonds in novel derivatives creates enhanced binding stability and prolonged biological activity [21] [33].

Contemporary industrial production of monosultap employs sophisticated automated systems that integrate multiple reaction stages for optimal efficiency and product quality [2]. The primary industrial method utilizes a batching reaction system featuring thionization reaction kettles coupled with multiple sodium thiosulfate preparation cauldrons . This system incorporates intelligent metering through double-flowmeter technology to ensure precise reagent control and maintains automation levels that reduce operator requirements while preserving production area cleanliness .

The thionization reaction represents the core chemical synthesis pathway, where sodium thiosulfate reacts with organic intermediates under controlled heating conditions to form the monosultap backbone structure [3]. Industrial facilities typically operate this process within temperature ranges of 50-80°C, achieving purity levels between 85-95% in the initial synthesis stage . The reaction involves careful addition of sodium thiosulfate to the reaction mixture, followed by controlled heating to facilitate the desired chemical transformations .

Continuous flow synthesis has emerged as a highly efficient industrial technique, offering significant advantages in water conservation and energy efficiency . This method reduces water usage to 2-5 liters per kilogram of product while maintaining full automation capabilities . The continuous flow approach enables real-time monitoring and adjustment of reaction parameters, resulting in consistent product quality and reduced waste generation.

Automated batching systems represent another contemporary advancement, featuring integrated conveyor systems that transport prepared materials to reaction vessels via pump mechanisms . These systems incorporate intelligent material metering and maintain strict environmental controls throughout the production process. The automation level significantly reduces human intervention while ensuring consistent product specifications across production batches.

Refinement Processes and Purity Enhancement Strategies

Monosultap refinement processes focus on achieving pharmaceutical-grade purity through multiple purification stages [2] [5]. The crystallization refinement method stands as the most effective technique, utilizing cupric sulfate solutions to achieve purity levels exceeding 98.5% [2]. This process involves dissolving crude monosultap product, followed by controlled crystallization and centrifugation to separate impurities [2].

The refinement protocol begins with dissolving the crude product in appropriate solvents, typically water or water-alcohol mixtures, at temperatures between 15-25°C [2]. The solution undergoes crystallization through gradual cooling or controlled evaporation, allowing pure monosultap crystals to form while impurities remain in the mother liquor [2]. Subsequent centrifugation separates the crystalline product from the liquid phase, followed by washing with controlled volumes of purified solvents [2].

Advanced purification techniques employ cupric sulfate as a selective precipitation agent to remove specific impurities [2]. The process involves adding controlled quantities of cupric sulfate solution to the crude product mixture, causing impurities to precipitate while leaving pure monosultap in solution [2]. This method effectively reduces sodium chloride content to below 3.0% and sodium thiosulfate impurities to less than 1.0% [2].

Membrane separation technology has been integrated into modern refinement processes to enhance separation efficiency while reducing solvent consumption [5]. This approach utilizes selective permeability membranes to separate monosultap from molecular-weight-differentiated impurities, achieving high purity with minimal environmental impact.

Quality Control Parameters in Manufacturing

Quality control in monosultap manufacturing encompasses comprehensive analytical testing protocols to ensure product specifications meet international standards [6] . High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination, with specifications requiring minimum 95.0% active ingredient content [6] . This technique provides precise quantification of monosultap while identifying and quantifying related impurities.

Moisture content analysis utilizes Karl Fischer titration methodology to maintain water content below 1.0% [7]. Excessive moisture can lead to product degradation and reduced shelf life, making this parameter critical for long-term stability. The analytical protocol involves precise sample preparation in controlled atmospheric conditions to prevent moisture absorption during testing.

Innovative Synthesis Pathway Developments

Recent innovations in monosultap synthesis focus on green chemistry principles and polymer-mediated assembly techniques [8] [9]. The development of star polymer carriers represents a significant advancement, enabling spontaneous assembly with monosultap through hydrogen bonding mechanisms [9]. This approach utilizes star polymers containing carbonyl groups and tertiary amines that interact with the amide functionality of intermediate compounds [8].

Nano-delivery system synthesis employs advanced polymer chemistry to create controlled-release formulations [8]. The process involves synthesizing star polymers through atom transfer radical polymerization, followed by complexation with monosultap precursors [8]. This method achieves pesticide loading contents of approximately 24.79% while maintaining bioactivity enhancement [8].

Mechanochemical synthesis approaches for sodium thiosulfate production have been developed to improve raw material quality [10]. This technique utilizes planetary ball mills operating at rotation frequencies exceeding 350 revolutions per minute, achieving reaction conversion rates of 95% for sodium sulfite and sulfur reactions [10]. The mechanochemical approach reduces reaction times while improving product consistency.

High-temperature pressure reaction synthesis represents an emerging technique for specialized applications requiring enhanced purity [11]. This method operates under controlled pressure conditions to facilitate complete conversion of intermediate compounds while minimizing side reactions. The technique shows particular promise for pharmaceutical-grade monosultap production.

Solvent-free synthesis pathways have been investigated to eliminate organic solvent requirements and reduce environmental impact [12]. These approaches utilize solid-state reactions or minimal water systems to achieve product formation, significantly reducing waste generation and processing costs.

Water-Saving High-Purity Synthesis Processes

Water-saving synthesis technology represents a critical advancement in sustainable monosultap production, achieving water consumption reduction to 1-3 liters per kilogram of product [13]. This approach integrates continuous flow chemistry with recycling systems to minimize water requirements while maintaining product quality .

The wet process dehydration method utilizes organic solvent carriers to facilitate water removal through controlled evaporation [5]. This technique involves mixing organic solvents with wet monosultap products, followed by distillation and dehydration processes that can be performed through spray heating or membrane evaporator systems [5]. The organic solvent serves as both a dehydration medium and a recyclable carrier, enabling continuous operation with minimal water input.

Spray drying technology has been optimized for water conservation through closed-loop systems that capture and recycle water vapor [5]. The process operates at temperatures between 120-180°C using heated air streams to remove moisture while maintaining product integrity [5]. Advanced spray drying systems incorporate condensation recovery units that capture evaporated water for reuse in subsequent production cycles.

Membrane evaporator systems provide highly efficient water removal through selective permeability membranes operating at reduced pressures [5]. This technology achieves purity levels of 96-99% while consuming significantly less water than traditional methods [5]. The process utilizes heated carrier solvents at temperatures between 80-120°C to facilitate controlled dehydration without thermal degradation.

Closed-loop water recycling systems integrate throughout the production facility to maximize water utilization efficiency [12]. These systems incorporate multiple treatment stages including filtration, ion exchange, and reverse osmosis to purify process water for reuse [12]. The integrated approach achieves overall water consumption reductions exceeding 70% compared to conventional production methods.

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types